2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
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Overview
Description
2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid is a complex organic compound with the molecular formula C18H14N4O3. This compound is known for its unique structure, which includes a pyrazole ring, a phenyl group, and a benzoic acid moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-bromobenzoic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)phenoxyacetic acid: Similar structure but with a phenoxyacetic acid moiety instead of benzoic acid.
4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid: Contains a thienyl group instead of a phenyl group.
Uniqueness
The uniqueness of 2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H14N4O3 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O3/c23-17(16-10-15(20-21-16)12-6-2-1-3-7-12)22-19-11-13-8-4-5-9-14(13)18(24)25/h1-11H,(H,20,21)(H,22,23)(H,24,25)/b19-11+ |
InChI Key |
RZRCJJMGFWJJQK-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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